![molecular formula C18H19N5O B3008946 N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine CAS No. 1935742-34-9](/img/structure/B3008946.png)
N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They are used in various drugs currently on the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds was first discovered in 1884 . Several decades later, quinoxaline derivatives were first synthesized and tested for antimalarial activity .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including “N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine”, is complex. Quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This process involves the simultaneous introduction of C–C bonds and C–RF/C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones .Wissenschaftliche Forschungsanwendungen
- The compound has been investigated for its antibacterial and antifungal properties. In vitro studies demonstrated significant antibacterial and antifungal potential .
- Researchers have explored its efficacy against various pathogens, addressing the growing concern of antimicrobial resistance .
- In cellular assays, N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine exhibited cytotoxic effects against HepG2 cells. Cell viability remained within the range of 70–80% up to 100 µM concentration .
- Computational modeling revealed insights into the compound’s binding interactions. It specifically interacts with amino acid residues like GLU315, SER316, ASP474, ALA520, and ASN522 through hydrogen bonding with binding affinities ranging from –8.5 to –6.7 kcal/mol .
- Another related compound, N-(pyridin-4-yl)pyridin-4-amine, has been studied for its arrangement within layered structures of zirconium 4-sulfophenylphosphonate. Classical molecular simulation methods were employed to understand its intercalation behavior .
- A derivative, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide , was designed as a selective RAF inhibitor targeting RAS mutant cancers. This compound has shown promise in preclinical studies .
Antimicrobial Potential
Cytotoxicity and Cell Viability
Molecular Docking Studies
Layered Materials Intercalation: (Related Compound):
RAF Inhibition (Derivative)
Zukünftige Richtungen
The future development of quinoxalin-2(1H)-ones, including “N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine”, could involve the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas . This could contribute to the development of green and sustainable heterogeneous reaction methods for quinoxalin-2(1H)-ones with applications in materials chemistry and pharmacology .
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoline-based compounds, which share a similar structure, have been known for their antimalarial, antimicrobial, and anticancer activities . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine , suggesting a potential interaction with these proteins.
Biochemical Pathways
Quinoline-based compounds have been reported to interact with the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It was reported that all the compounds in a study involving quinoline amines are predicted to satisfy the adme profile .
Result of Action
Quinoline-based compounds have been reported to show remarkable cytotoxicity values when compared to doxorubicin in mcf-7 cell lines .
Action Environment
The synthesis of similar compounds often involves specific environmental conditions, such as temperature and solvent type .
Eigenschaften
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-4-16-15(3-1)20-13-17(22-16)21-12-14-5-6-19-18(11-14)23-7-9-24-10-8-23/h1-6,11,13H,7-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNQKFCVWGBLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.